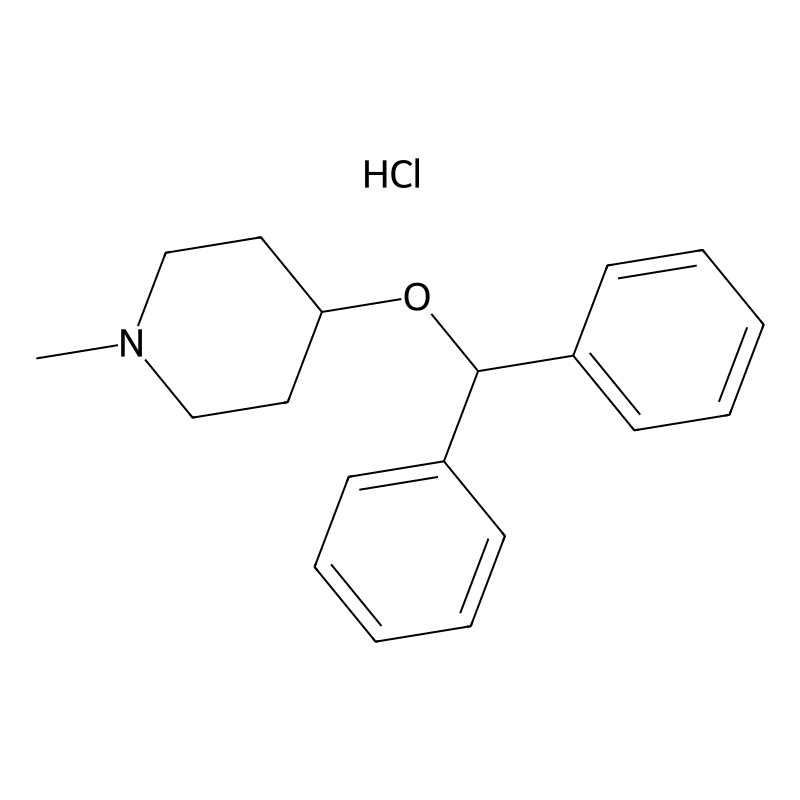

Diphenylpyraline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Histamine Receptor Studies

DPH acts as an antagonist at histamine H1 receptors, which are involved in allergic responses. Researchers can leverage this property to study the role of histamine signaling in various physiological processes. DPH can be used to:

- Block histamine-mediated effects in isolated tissues or cell cultures, allowing researchers to isolate the contribution of other signaling pathways Source: [A study on the inhibitory effects of diphenylpyraline on histamine- and serotonin-induced contractions of isolated guinea-pig ileum].

- Investigate the role of H1 receptors in specific cell types by selectively inhibiting their function with DPH Source: [Diphenylpyraline and its analogs as H1 histamine receptor antagonists. A review: ].

Model Systems for Allergic Reactions

DPH's ability to block histamine receptors makes it a valuable tool for creating models of allergic reactions in research settings. By inducing an allergic response and then administering DPH, researchers can:

- Study the effectiveness of new antihistamines or other allergy medications Source: [Development of a novel in vitro model for the evaluation of antihistaminic activity: ].

- Investigate the mechanisms underlying allergic airway inflammation or other allergic symptoms Source: [Effect of diphenylpyraline on antigen-induced airway hyperresponsiveness and inflammation in guinea pigs: https://pubmed.ncbi.nlm.nih. gov/10422332/].

Research on Non-Histamine Related Effects

While DPH's primary action is through histamine receptors, some studies suggest it might have additional effects. Researchers are exploring these possibilities to understand:

- DPH's potential role in modulating other signaling pathways beyond histamine Source: [Inhibitory effects of diphenylpyraline on voltage-gated calcium channels in rat aorta: ].

- Its influence on specific physiological processes, independent of its antihistamine activity Source: [Diphenylpyraline inhibits mast cell degranulation and cytokine release induced by Fc epsilon RI aggregation: ].

Diphenylpyraline hydrochloride is a first-generation antihistamine belonging to the diphenylpiperidine class. Its chemical formula is C19H24ClNO, with a molecular weight of approximately 317.85 g/mol. This compound is primarily utilized in the treatment of allergic conditions, such as allergic rhinitis and urticaria, by acting as an antagonist to histamine at H1 receptors, thereby mitigating symptoms associated with histamine release, including itching and inflammation .

DPH acts as an antagonist at histamine H1 receptors. Histamine is a molecule released by the body during allergic reactions, triggering allergy symptoms. DPH competes with histamine for binding sites on these receptors, preventing histamine from exerting its effects []. This mechanism helps alleviate allergic symptoms like runny nose, sneezing, and itching.

Diphenylpyraline exhibits significant biological activity as an antihistamine. Its mechanism of action involves blocking H1 receptors, which results in a decrease in allergic responses. Furthermore, it possesses anticholinergic properties that contribute to drying effects on mucosal surfaces, making it effective in alleviating symptoms of nasal congestion . The compound has also been noted to exhibit dopaminergic activity, potentially influencing mood and behavior in animal models .

The synthesis of diphenylpyraline hydrochloride typically involves several steps:

- Formation of the Piperidine Ring: The synthesis begins with the preparation of a piperidine derivative.

- Substitution Reaction: A diphenylmethoxy group is introduced onto the piperidine ring via nucleophilic substitution.

- Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting diphenylpyraline base with hydrochloric acid.

These reactions can be optimized through various organic synthesis techniques to improve yield and purity .

Studies have indicated that diphenylpyraline interacts with several biological pathways:

- Histamine Receptor Interaction: It effectively competes with histamine for H1 receptor binding sites .

- Dopamine Transporter Inhibition: The compound has been shown to inhibit dopamine reuptake, which may contribute to its effects on mood and behavior in certain contexts .

- Anticholinergic Effects: Its anticholinergic properties can lead to side effects such as dry mouth and sedation, necessitating caution when used concurrently with other medications that have similar effects .

Several compounds share structural or functional similarities with diphenylpyraline hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Class | Unique Features |

|---|---|---|

| Chlorpheniramine | Antihistamine | Less sedative; more selective for H1 receptors |

| Promethazine | Antihistamine | Stronger sedative effects; used for motion sickness |

| Doxylamine | Antihistamine | Commonly used as a sleep aid; more sedative |

| Cyproheptadine | Antihistamine | Also acts as a serotonin antagonist |

| Diphenhydramine | Antihistamine | Widely used; strong sedative effects |

Diphenylpyraline stands out due to its dual action as both an antihistamine and a dopamine reuptake inhibitor, making it particularly interesting for further research into its therapeutic potential beyond allergy treatment .

Diphenylpyraline hydrochloride exhibits significant variation in solubility across different solvent systems, reflecting its molecular structure and physicochemical properties. The compound demonstrates excellent aqueous solubility with reported values of 100.0 mg/mL at ambient temperature, corresponding to a molar concentration of 314.61 millimolar [1]. This high water solubility is attributed to the presence of the hydrochloride salt form, which enhances ionic interactions with polar water molecules through the positively charged piperidine nitrogen and the chloride counterion.

Polar Aprotic Solvents show variable solubility patterns. In dimethyl sulfoxide, diphenylpyraline hydrochloride exhibits good solubility ranging from 42 to 100 mg/mL depending on experimental conditions, with one study reporting 173.04 millimolar concentration [2] [3]. The compound also demonstrates appreciable solubility in ethanol at 54.7 mg/mL [3], indicating favorable interactions between the compound and polar protic solvents.

Non-Polar and Less Polar Solvents present limited solubility profiles. Acetonitrile shows pH-dependent solubility behavior, with the compound being only slightly soluble under neutral conditions [4]. However, electrochemical studies demonstrate that diphenylpyraline hydrochloride exhibits enhanced voltammetric activity in acetonitrile compared to aqueous buffer systems, suggesting favorable solvation despite limited bulk solubility [4]. Chloroform and methanol both exhibit slight solubility, consistent with the compound's predominantly ionic character [5].

Temperature and pH Effects significantly influence solubility characteristics. The compound demonstrates pH-dependent stability and solubility, with enhanced dissolution observed under acidic conditions where the piperidine nitrogen remains protonated [4] [6]. Studies indicate that the ionization state of the compound directly affects its interaction with various solvent systems, with the protonated form showing greater water solubility compared to the free base form.

Thermal Decomposition Patterns and Kinetic Studies

Diphenylpyraline hydrochloride exhibits a complex thermal decomposition profile with multiple distinct phases corresponding to different molecular degradation pathways. Differential scanning calorimetry studies reveal a sharp endothermic peak corresponding to melting at temperatures ranging from 203 to 208°C, with most reliable measurements indicating a melting point of 205°C [5] [7] [9].

Initial Thermal Events occur around 110°C, where slow decomposition processes begin to manifest. Thermogravimetric analysis indicates that the compound remains stable up to approximately 110°C, after which gradual mass loss occurs due to initial degradation reactions [7] [10]. This temperature represents the onset of thermal instability, likely involving the rupture of weaker intermolecular bonds and possible dehydrochlorination reactions.

Primary Decomposition Phase spans from 110°C to the melting point, characterized by progressive molecular breakdown. During this phase, the compound undergoes pseudo-first-order kinetic degradation with rate constants typically in the range of 10⁻⁴ to 10⁻³ min⁻¹, depending on atmospheric conditions and heating rate [6]. The activation energy for thermal decomposition processes in similar diphenylmethane derivatives has been reported in the range of 35-70 kJ/mol, suggesting moderate energy barriers for bond cleavage [11].

Secondary Decomposition Events occur beyond the melting point, involving extensive molecular fragmentation. The molten state facilitates rapid degradation through multiple pathways, including piperidine ring opening, diphenylmethane moiety breakdown, and complete loss of the hydrochloride component. Studies on structurally related compounds indicate that diphenyl systems undergo complex rearrangement reactions at elevated temperatures, forming various aromatic degradation products [11] [12].

Kinetic Modeling of thermal decomposition follows predominantly first-order kinetics, with half-life values varying from 12 to 72 hours depending on temperature and atmospheric conditions [6]. The degradation rate increases exponentially with temperature, following Arrhenius behavior typical of thermally activated processes. Under stress conditions at 70°C, degradation studies show measurable decomposition with calculated half-lives providing important stability information for pharmaceutical applications.

pH-Dependent Stability in Aqueous Systems

The stability of diphenylpyraline hydrochloride in aqueous solutions exhibits pronounced pH dependency, reflecting the compound's basic nature and susceptibility to acid-base catalyzed degradation reactions. The compound demonstrates optimal stability in specific pH ranges while showing accelerated degradation under extreme acidic or alkaline conditions.

Acidic Conditions (pH < 3) promote significant degradation, with studies reporting up to 56.5 percent decomposition under 0.1 M hydrochloric acid conditions at elevated temperatures [6]. The degradation follows pseudo-first-order kinetics with calculated half-life values as low as 18.01 hours at pH 1 [6]. This enhanced degradation in strong acid is attributed to protonation-assisted bond cleavage and potential hydrolysis of ether linkages in the molecular structure.

Neutral to Mildly Acidic Range (pH 4-7) represents the most stable region for diphenylpyraline hydrochloride. At pH 4, the calculated half-life extends to 50.15 hours, while at pH 7, stability improves further with a half-life of 71.65 hours [6]. This pH range corresponds to conditions where the compound exists in its optimal ionization state, minimizing both acid and base-catalyzed degradation pathways.

Alkaline Conditions (pH > 10) result in substantial degradation, with studies showing up to 49.5 percent decomposition under pH 10 buffer conditions [6]. The alkaline degradation likely involves nucleophilic attack on electrophilic centers within the molecule, potentially leading to hydrolysis of the benzhydryl ether linkage and degradation of the piperidine ring system.

Degradation Product Formation varies significantly with pH conditions. High-performance liquid chromatography analysis reveals the formation of at least four distinct degradation products (D1-D4) under different pH conditions [6]. Products D2 and D3 appear under both acidic and alkaline stress conditions, while product D4 is specifically observed only under pH ≤ 7 conditions, indicating pH-specific degradation pathways.

Electrochemical Behavior in aqueous systems shows that diphenylpyraline hydrochloride lacks inherent voltammetric activity in aqueous buffer solutions but demonstrates characteristic responses in organic media [4]. This behavior suggests limited electrochemical reactivity in aqueous systems under normal conditions, which correlates with its chemical stability profile in neutral aqueous environments.

Solid-State Characterization (Polymorphism, Hygroscopicity)

Diphenylpyraline hydrochloride exists as a hygroscopic crystalline material with well-defined solid-state characteristics that significantly impact its pharmaceutical properties and stability profile. The compound's crystal structure and polymorphic behavior have been studied using various analytical techniques including X-ray diffraction, thermal analysis, and spectroscopic methods.

Crystal Structure and Polymorphism analysis indicates that diphenylpyraline hydrochloride adopts a stable crystalline form under standard conditions. The compound crystallizes as white to off-white crystalline powder with characteristic melting behavior observed at 203-208°C [5] [7] [9]. While specific polymorphic forms have not been extensively characterized in the literature, related diphenyl compounds demonstrate the potential for multiple crystalline modifications under different crystallization conditions [13] [14].

Hygroscopic Properties represent a critical aspect of the compound's solid-state behavior. Diphenylpyraline hydrochloride is classified as hygroscopic, readily absorbing moisture from the environment [5] [7] [9]. Water content analysis by Karl Fischer titration reveals moisture levels of approximately 5.8 percent in ambient conditions [9], indicating significant water uptake capacity. This hygroscopicity necessitates storage under controlled humidity conditions and inert atmosphere to maintain stability [5] [7].

Moisture Sorption Behavior follows typical patterns observed for hygroscopic pharmaceutical compounds. The material demonstrates rapid water uptake under increased humidity conditions, with equilibrium moisture content varying significantly with relative humidity. Storage studies indicate that the compound requires protection from moisture through appropriate packaging and storage under inert gas atmospheres such as nitrogen or argon [5] [7].

Thermal Analysis of Solid State reveals characteristic thermal events that provide insight into crystal structure and stability. Differential scanning calorimetry shows a sharp endothermic peak corresponding to melting, with no significant polymorphic transitions observed in the temperature range below the melting point [5] [7] . Thermogravimetric analysis confirms the onset of decomposition at temperatures above 110°C, with initial mass loss potentially attributed to moisture release and subsequent structural degradation [7] [10].

Solid-State Stability Factors are significantly influenced by environmental conditions including temperature, humidity, and atmospheric composition. The compound demonstrates enhanced stability when stored at reduced temperatures (2-8°C) under inert gas conditions [5] [7]. Exposure to elevated humidity accelerates degradation processes, likely through moisture-mediated hydrolysis reactions and potential phase transitions [15] [16].

Crystalline Characterization Methods employed for solid-state analysis include powder X-ray diffraction for phase identification, differential scanning calorimetry for thermal transitions, and spectroscopic techniques for structural confirmation [17] [18] [19]. These analytical approaches provide comprehensive characterization of the crystalline state and enable detection of potential polymorphic transformations or degradation products [20] [21].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

2: Pulgar VM, Keith Harp J. Vascular effects of diphenylmethoxypiperidine-derived dopamine uptake inhibitors. Bioorg Med Chem Lett. 2014 Jun 1;24(11):2429-32. doi: 10.1016/j.bmcl.2014.04.040. Epub 2014 Apr 18. PubMed PMID: 24792462; PubMed Central PMCID: PMC4056188.

3: Wentworth AB, Yiannias JA, Keeling JH, Hall MR, Camilleri MJ, Drage LA, Torgerson RR, Fett DD, Prakash AV, Scalf LA, Allen EM, Johnson JS, Singh N, Nordberg Linehan DL, Killian JM, Davis MD. Trends in patch-test results and allergen changes in the standard series: a Mayo Clinic 5-year retrospective review (January 1, 2006, to December 31, 2010). J Am Acad Dermatol. 2014 Feb;70(2):269-75.e4. doi: 10.1016/j.jaad.2013.09.047. Epub 2013 Nov 20. PubMed PMID: 24268786.

4: Oleson EB, Ferris MJ, España RA, Harp J, Jones SR. Effects of the histamine H₁ receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward. Eur J Pharmacol. 2012 May 15;683(1-3):161-5. doi: 10.1016/j.ejphar.2012.03.003. Epub 2012 Mar 15. PubMed PMID: 22445882; PubMed Central PMCID: PMC3340496.

5: Montijo-Barrios E, Cadena F, Ramírez-Mayans JA, Gutiérrez-Castrellón P. [Clinical trial on the effect of buphenine, aminophenazone and diphenylpyraline hydrochloride in treating the common cold in children of 6 to 24 months of age]. Rev Invest Clin. 2011 Jul-Aug;63(4):335-43. Spanish. PubMed PMID: 22364032.

6: Feás X, Ye L, Hosseini SV, Fente CA, Cepeda A. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations. J Pharm Biomed Anal. 2009 Dec 5;50(5):1044-9. doi: 10.1016/j.jpba.2009.06.006. Epub 2009 Jun 12. PubMed PMID: 19574011.

7: Feás X, Ye L, Regal P, Fente CA, Hosseini SV, Cepeda A. Application of dummy molecularly imprinted solid-phase extraction in the analysis of cyproheptadine in bovine urine. J Sep Sci. 2009 May;32(10):1740-7. doi: 10.1002/jssc.200800726. PubMed PMID: 19472275.

8: Fente CA, Regal P, Vázquez BI, Feás X, Franco CM, Cepeda A. Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals. J Agric Food Chem. 2009 Mar 25;57(6):2595-8. doi: 10.1021/jf803395r. PubMed PMID: 19231896.

9: Weis R, Schweiger K, Faist J, Rajkovic E, Kungl AJ, Fabian WM, Schunack W, Seebacher W. Antimycobacterial and H1-antihistaminic activity of 2-substituted piperidine derivatives. Bioorg Med Chem. 2008 Dec 15;16(24):10326-31. doi: 10.1016/j.bmc.2008.10.042. Epub 2008 Oct 22. PubMed PMID: 18977145.

10: Weis R, Faist J, di Vora U, Schweiger K, Brandner B, Kungl AJ, Seebacher W. Antimycobacterial activity of diphenylpyraline derivatives. Eur J Med Chem. 2008 Apr;43(4):872-9. Epub 2007 Jul 10. PubMed PMID: 17714832.

11: Shakleya DM, Jansson LM, Huestis MA. Validation of a LC-APCI-MS/MS method for quantification of methadone, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) and 2-ethyl-5-methyl-3,3-diphenylpyraline (EMDP) in infant plasma following protein precipitation. J Chromatogr B Analyt Technol Biomed Life Sci. 2007 Sep 1;856(1-2):267-72. Epub 2007 Jun 16. PubMed PMID: 17602899.

12: Hasegawa C, Kumazawa T, Lee XP, Fujishiro M, Kuriki A, Marumo A, Seno H, Sato K. Simultaneous determination of ten antihistamine drugs in human plasma using pipette tip solid-phase extraction and gas chromatography/mass spectrometry. Rapid Commun Mass Spectrom. 2006;20(4):537-43. PubMed PMID: 16419026.

13: Choo RE, Murphy CM, Jones HE, Huestis MA. Determination of methadone, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, 2-ethyl-5-methyl-3,3-diphenylpyraline and methadol in meconium by liquid chromatography atmospheric pressure chemical ionization tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2005 Jan 25;814(2):369-73. PubMed PMID: 15639461.

14: Lapa GB, Mathews TA, Harp J, Budygin EA, Jones SR. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties. Eur J Pharmacol. 2005 Jan 4;506(3):237-40. Epub 2004 Dec 8. PubMed PMID: 15627433.

15: Bacon NJ, Oni O, White RA. Treatment of urethral sphincter mechanism incompetence in 11 bitches with a sustained-release formulation of phenylpropanolamine hydrochloride. Vet Rec. 2002 Sep 28;151(13):373-6. PubMed PMID: 12403516.

16: Oda Y, Kharasch ED. Metabolism of methadone and levo-alpha-acetylmethadol (LAAM) by human intestinal cytochrome P450 3A4 (CYP3A4): potential contribution of intestinal metabolism to presystemic clearance and bioactivation. J Pharmacol Exp Ther. 2001 Sep;298(3):1021-32. PubMed PMID: 11504799.

17: Ishii A, Kurihara R, Watanabe-Suzuki K, Kumazawa T, Seno H, Matsushima H, Suzuki O, Katsumata Y. Sensitive determination of pethidine in body fluids by surface ionization organic mass spectrometry. J Chromatogr B Biomed Sci Appl. 2001 Jul 5;758(1):117-21. PubMed PMID: 11482730.

18: Ohno T, Kobayashi S, Hayashi M, Sakurai M, Kanazawa I. Diphenylpyraline-responsive parkinsonism in cerebrotendinous xanthomatosis: long-term follow up of three patients. J Neurol Sci. 2001 Jan 1;182(2):95-7. PubMed PMID: 11137513.

19: Vasudevan M, Ravisankar S, Sathiyanarayanan A, Chandan RS. Simultaneous estimation of phenylpropanolamine HCl, guaiphenesin and diphenylpyraline HCl in syrups by LC. J Pharm Biomed Anal. 2000 Dec;24(1):25-31. PubMed PMID: 11108536.

20: San Andrés MP, Sicilia D, Rubio S, Pérez-Bendito D. Determination of antihistamines based on the formation of mixed aggregates with surfactants. Analyst. 1998 May;123(5):1079-84. PubMed PMID: 9709492.